molecular formula C9H8N2O B3131292 N-(5-Ethynylpyridin-2-YL)acetamide CAS No. 351324-98-6

N-(5-Ethynylpyridin-2-YL)acetamide

Cat. No.: B3131292
CAS No.: 351324-98-6
M. Wt: 160.17 g/mol
InChI Key: QEVXCIDPJKAEMG-UHFFFAOYSA-N
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Description

N-(5-Ethynylpyridin-2-YL)acetamide: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, which is further connected to an acetamide group. It is a derivative of pyridine and is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(5-Ethynylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 5-ethynyl-2-pyridinecarboxylic acid with acetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-Ethynylpyridin-2-YL)acetamide: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Ethynylpyridin-2-YL)acetamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Ethynylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The pyridine ring can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

N-(5-Ethynylpyridin-2-YL)acetamide: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-ethynylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVXCIDPJKAEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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